5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

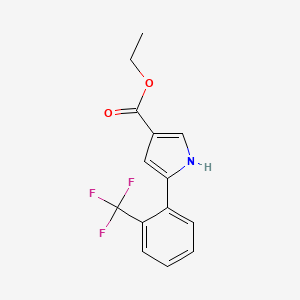

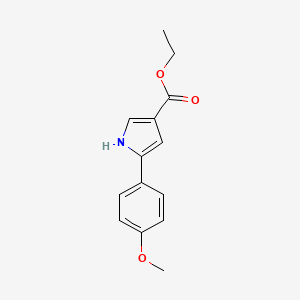

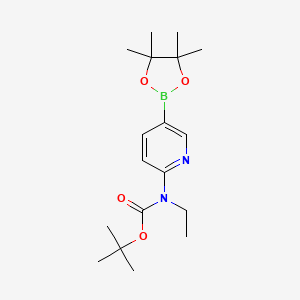

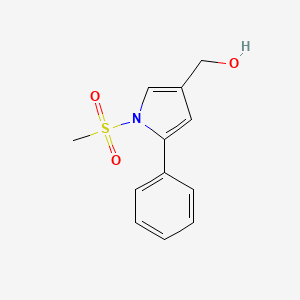

The compound “5-(4-Methoxy-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester, 95%” is a specific organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “4-Methoxy-phenyl” part suggests a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (–O–CH3) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely show a pyrrole ring attached to a phenyl ring via a methoxy group. The exact structure would depend on the specific locations of these attachments .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrole rings can undergo various reactions such as electrophilic substitution, and esters can be hydrolyzed under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Inhibition of Linoleate Oxygenase Activity of ALOX15

This compound has been found to be a part of a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Role in Cancer Research

The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites rendered this enzyme a target for pharmacological research . Therefore, this compound could potentially be used in cancer research.

Role in Inflammation Models

Given the role of ALOX15 in inflammation models , this compound could potentially be used in research related to inflammation and related diseases.

Spectral Analysis

The compound provides a comprehensive spectral dataset, including 1H and 13C {1H} NMR, IR, HRMS, and X-ray crystallography analyses . This makes it useful in various fields of research where spectral analysis is required.

Multicomponent Reactions

The compound has been synthesized through a three-component reaction of ethyl pyruvate, p-anisidine and phenyl isocyanate . This indicates its potential use in research related to multicomponent reactions.

Role in Drug Discovery

Hydantoins are efficient calcium channel blockers and are mainly used in medicine as anticonvulsant drugs . Given the structural similarity of this compound to hydantoins, it could potentially be used in drug discovery and development.

Mechanism of Action

Target of Action

Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target proteins involved in inflammation and neurodegeneration, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .

Mode of Action

Related compounds have been shown to interact with their targets to inhibit the production of inflammatory mediators like no and tnf-α . This interaction can lead to a decrease in inflammation and neurodegeneration .

Biochemical Pathways

These pathways play crucial roles in inflammation and cell survival, and their inhibition can lead to decreased inflammation and neurodegeneration .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(16)11-8-13(15-9-11)10-4-6-12(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNVNPHWUCANPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)